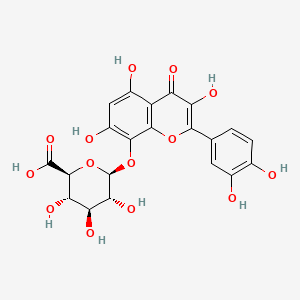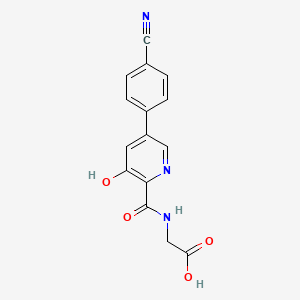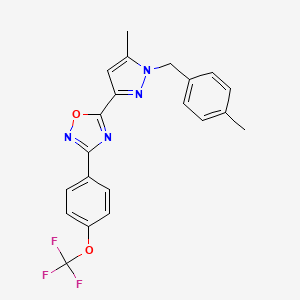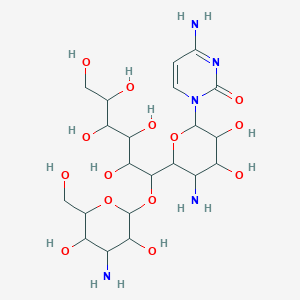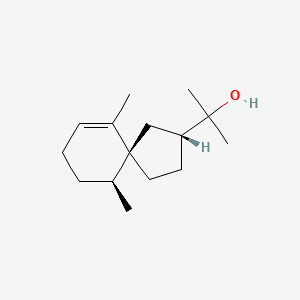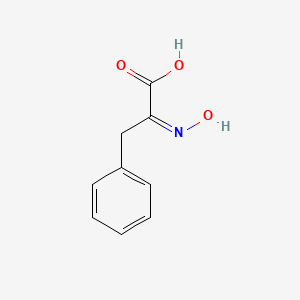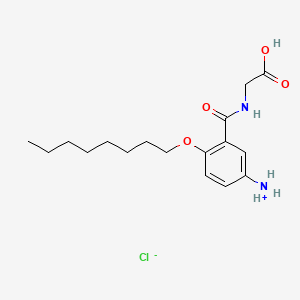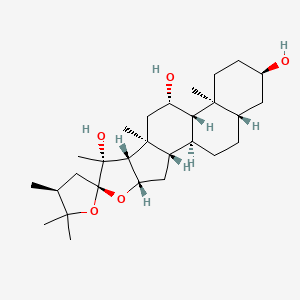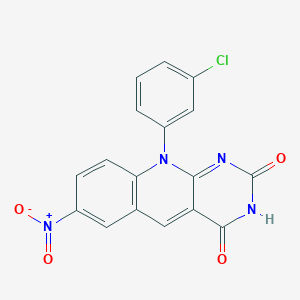
HLI98C
Overview
Description
HLI98C is a small molecule inhibitor known for its role in inhibiting ubiquitin ligase activity, specifically targeting the HDM2 enzyme. This compound has garnered significant attention due to its ability to stabilize and activate the p53 protein, which plays a crucial role in cell cycle regulation and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route typically includes the use of pyrimido[4,5-b]quinoline-2,4-dione derivatives, which are then modified to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of HLI98C requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using optimized reaction parameters, including temperature, pressure, and the use of specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: HLI98C primarily undergoes substitution reactions, where specific functional groups are replaced by others to modify its chemical properties. It also participates in oxidation and reduction reactions, which are essential for its activation and deactivation in biological systems .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that retain the core structure but exhibit different biological activities. These derivatives are crucial for studying the compound’s mechanism of action and potential therapeutic applications .
Scientific Research Applications
HLI98C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the ubiquitin-proteasome system and its role in protein degradation . In biology, this compound is employed to investigate the regulation of the p53 protein and its impact on cell cycle and apoptosis . In medicine, the compound is explored for its potential as an anti-cancer agent due to its ability to stabilize p53 and inhibit tumor growth . Industrially, this compound is used in the development of new therapeutic agents and as a reference compound in drug discovery .
Mechanism of Action
HLI98C exerts its effects by inhibiting the activity of the HDM2 ubiquitin ligase enzyme. This inhibition prevents the ubiquitination and subsequent degradation of the p53 protein, leading to its stabilization and activation . The activated p53 protein then induces cell cycle arrest and apoptosis, which are critical for preventing the proliferation of cancer cells . The molecular targets and pathways involved in this mechanism include the ubiquitin-proteasome system and the p53 signaling pathway .
Comparison with Similar Compounds
HLI98C is unique in its ability to specifically inhibit the HDM2 ubiquitin ligase enzyme and stabilize the p53 protein. Similar compounds include other ubiquitin ligase inhibitors such as Nutlin-3 and MI-219, which also target the p53-MDM2 interaction but differ in their chemical structures and mechanisms of action . This compound stands out due to its specific inhibition of HDM2 auto-ubiquitylation and its potential for use in anti-cancer therapies .
Properties
CAS No. |
317326-90-2 |
|---|---|
Molecular Formula |
C17H9ClN4O4 |
Molecular Weight |
368.7 g/mol |
IUPAC Name |
10-(3-chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H9ClN4O4/c18-10-2-1-3-11(8-10)21-14-5-4-12(22(25)26)6-9(14)7-13-15(21)19-17(24)20-16(13)23/h1-8H,(H,20,23,24) |
InChI Key |
BRCGPVHRBGGGPW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O |
Appearance |
Solid powder |
Key on ui other cas no. |
317326-90-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HLI98C; HLI-98C; HLI 98C. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


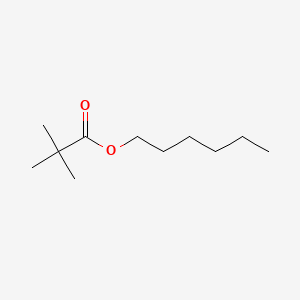
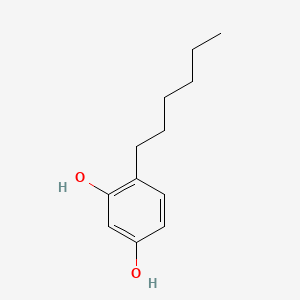
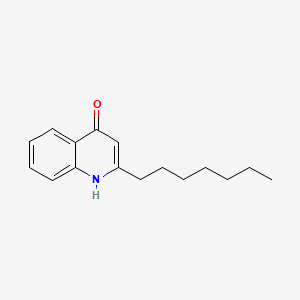
![1-(5-Bromopyridin-2-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea](/img/structure/B1673242.png)
